![molecular formula C9H4F3N3O3 B1404778 2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole CAS No. 156360-57-5](/img/structure/B1404778.png)
2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole
Descripción general
Descripción
2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They are an important class of heterocyclic compounds and have been widely studied due to their broad range of chemical and biological properties . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Aplicaciones Científicas De Investigación
Antibacterial Agents
The trifluoromethyl group in the compound contributes to its potential as an antibacterial agent . Research has shown that derivatives of this compound can be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria . They have been found to prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, and even eradicate preformed biofilms more effectively than the control antibiotic vancomycin .
Antimicrobial Activity
The compound’s derivatives have been described to possess potent antimicrobial activity . They have shown low toxicity to cultured human embryonic kidney cells, indicating a favorable therapeutic index. The most promising derivatives are very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Biofilm Prevention
In medical settings, biofilms can lead to persistent infections and are challenging to treat. The compound’s derivatives have been shown to prevent the formation of biofilms, which is crucial for combating chronic infections and reducing the spread of antibiotic resistance .
Synthesis of Pyrazole Derivatives
The compound serves as a precursor in the synthesis of pyrazole derivatives . These derivatives have been studied for their antibacterial properties, particularly against antibiotic-resistant strains. The design and synthesis of these derivatives are an active area of research in medicinal chemistry .
Chemical Synthesis
The trifluoromethyl group is a valuable moiety in chemical synthesis. It is often introduced into molecules to increase their metabolic stability and to modulate their biological activity. The compound can be used as a reagent or intermediate in the synthesis of various classes of trifluoromethyl-substituted organic molecules, which are important in pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-1-3-6(4-2-5)15(16)17/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCMWEHBFZHSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
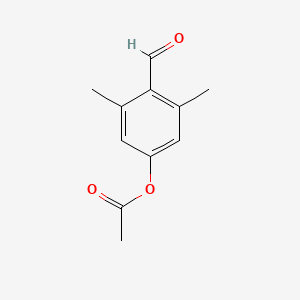
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)

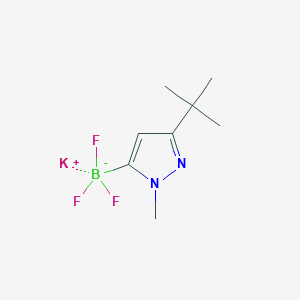

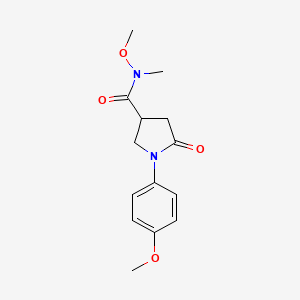
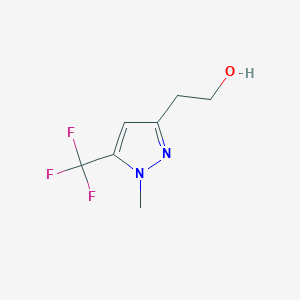
![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid](/img/structure/B1404712.png)
![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)
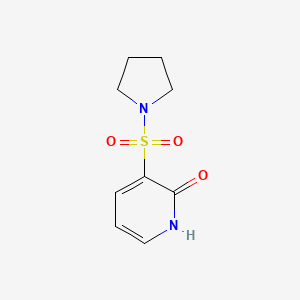
![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)